Ethyl 4-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate
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Overview
Description
Ethyl 4-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a suitable thioamide and α-haloketone under acidic or basic conditions.
Introduction of Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Sulfonylation: The pyrrolidine ring is sulfonylated using a sulfonyl chloride derivative in the presence of a base like triethylamine.
Amidation: The final step involves the amidation of the thiazole derivative with the sulfonylated pyrrolidine derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl 4-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: It is used as a probe to study enzyme inhibition and receptor binding.
Chemical Biology: The compound serves as a tool to investigate cellular pathways and molecular interactions.
Industrial Applications: It is explored for its use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 4-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Ethyl 4-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate can be compared with other thiazole derivatives such as:
Ethyl 2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-4-phenylthiazole-5-carboxylate: Similar structure but different substitution pattern.
4-Phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylic acid: Similar core structure but different functional groups.
2-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-4-phenylthiazole: Lacks the carboxylate ester group.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
ethyl 4-phenyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S2/c1-2-31-22(28)20-19(16-8-4-3-5-9-16)24-23(32-20)25-21(27)17-10-12-18(13-11-17)33(29,30)26-14-6-7-15-26/h3-5,8-13H,2,6-7,14-15H2,1H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQNAVWPVSBOAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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